

# Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

Cat. No.: B587553

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**, a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren.<sup>[1][2]</sup> This document outlines the compound's physicochemical properties, a representative synthetic protocol, and its relevance in the context of the Renin-Angiotensin-Aldosterone System (RAAS).

## Compound Data

The quantitative properties of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	226.27 g/mol	[3]
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O <sub>4</sub>	[3]
CAS Number	172900-74-2	[3]
IUPAC Name	[4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol	[3]
Synonyms	4-Methoxy-3-(3-methoxypropoxy)benzenemethanol, [4-Methoxy-3-(3-methoxypropoxy)phenyl]methanol, 4-Methoxy-3-(3-methoxypropoxy)benzyl alcohol	[4]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** is not readily available in the public domain, a plausible and scientifically sound synthetic route can be proposed based on standard organic chemistry transformations and procedures for analogous compounds. The following protocol is a representative example of how this compound could be synthesized from commercially available starting materials.

Objective: To synthesize **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** from vanillin.

Overall Reaction Scheme:

Materials and Reagents:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- 1-Bromo-3-methoxypropane

- Potassium Carbonate ( $K_2CO_3$ )
- Dimethylformamide (DMF)
- Sodium Borohydride ( $NaBH_4$ )
- Methanol (MeOH)
- Ethyl Acetate (EtOAc)
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Hydrochloric Acid (HCl, 1M solution)

Procedure:

Step 1: Synthesis of 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

- To a stirred solution of vanillin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- To this suspension, add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with deionized water, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.
- Purify the crude product by column chromatography on silica gel if necessary.

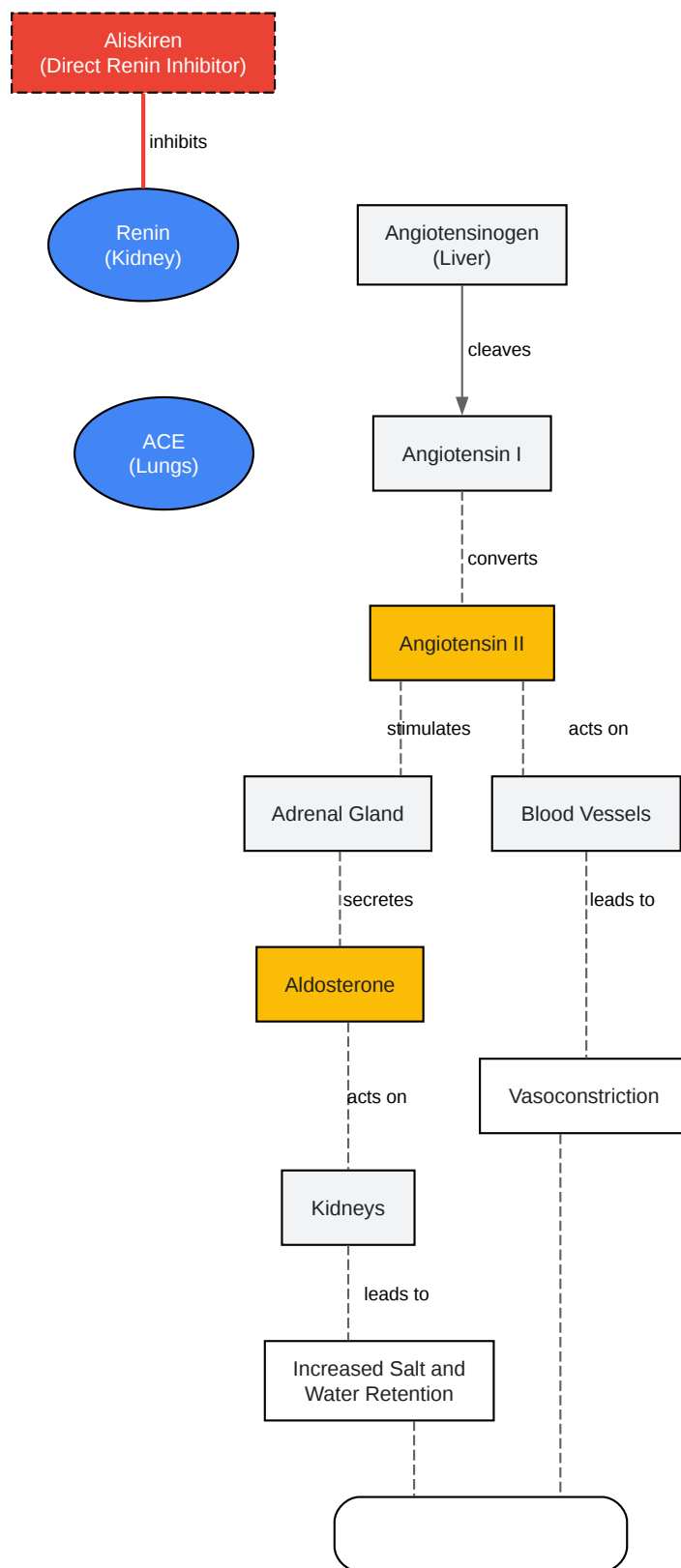
#### Step 2: Synthesis of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**

- Dissolve the 4-methoxy-3-(3-methoxypropoxy)benzaldehyde (1 equivalent) from Step 1 in methanol.
- Cool the solution to 0°C in an ice bath.
- Add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
- Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is neutral.
- Remove the methanol under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to yield **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**.
- The final product can be further purified by recrystallization or column chromatography if required.

## Signaling Pathway Context

**(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** is a crucial building block for the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of

hypertension. Aliskiren functions by directly inhibiting the enzymatic activity of renin, which is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the RAAS pathway and the point of inhibition by Aliskiren.



[Click to download full resolution via product page](#)

Figure 1. The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587553#4-methoxy-3-3-methoxypropoxy-phenyl-methanol-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)